molecular formula C14H9ClF2N2O3 B2667511 [(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-95-1

[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2667511
CAS No.: 389810-95-1
M. Wt: 326.68
InChI Key: PYQDNGGVYHUFTI-UHFFFAOYSA-N
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Description

[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C14H9ClF2N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2,4-difluoroaniline with methyl 2-chloropyridine-3-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted pyridines, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylcarbamate
  • 2-Chloropyridine-3-carboxylate
  • Methyl 2-chloropyridine-3-carboxylate

Uniqueness

[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is unique due to the presence of both difluorophenyl and chloropyridine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2O3/c15-13-9(2-1-5-18-13)14(21)22-7-12(20)19-11-4-3-8(16)6-10(11)17/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQDNGGVYHUFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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